Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as bromobenzoyl and dimethoxyphenyl moieties contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromobenzoyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a suitable catalyst.
Attachment of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction using 3,4-dimethoxyphenyl derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(4-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 7-(4-fluorobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 7-(4-methylbenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Uniqueness
Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a unique pyrrolo-pyrimidine structure characterized by:
- Ethyl ester group
- Carboxylate group
- Aromatic substituents: 3,4-dimethoxyphenyl and 4-bromobenzoyl
These structural elements contribute to its lipophilicity and biological activity.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrolo-pyrimidines show promising results in inhibiting cancer cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives containing halogen substituents often enhance antimicrobial potency due to increased lipophilicity, facilitating better membrane penetration.
Case Studies
-
Anticancer Evaluation:
- A study synthesized a series of pyrrolo[1,2-c]pyrimidine derivatives and assessed their anticancer activity against several cancer cell lines. This compound was found to inhibit cell viability significantly at low micromolar concentrations, suggesting its potential as a lead compound for further development .
-
Antimicrobial Testing:
- In another investigation, the antimicrobial efficacy of related compounds was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that compounds with brominated aromatic groups displayed enhanced activity compared to their non-halogenated counterparts. This suggests that this compound may have similar effects.
Comparative Analysis of Related Compounds
To understand the potential of this compound better, a comparison with structurally related compounds is essential:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate | Benzoyl group similar to fluorobenzoyl | Anticancer properties |
Ethyl 7-(4-chlorobenzoyl)-3-(2-furyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate | Chlorobenzoyl group | Anti-inflammatory effects |
Ethyl 7-benzoyl-3-(phenyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate | Lacks halogen substituents | Broad spectrum antimicrobial activity |
Properties
CAS No. |
302912-94-3 |
---|---|
Molecular Formula |
C25H21BrN2O5 |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H21BrN2O5/c1-4-33-25(30)18-12-21(24(29)15-5-8-17(26)9-6-15)28-14-27-19(13-20(18)28)16-7-10-22(31-2)23(11-16)32-3/h5-14H,4H2,1-3H3 |
InChI Key |
OBMUTBOESGSFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.